N-(3,4-dimethoxybenzyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
N-(3,4-DIMETHOXYBENZYL)-2-(3-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZYL)-2-(3-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzyl chloride and 3-methoxyphenylboronic acid. The key steps in the synthesis may involve:
Suzuki Coupling Reaction: This reaction is used to couple the 3-methoxyphenylboronic acid with a halogenated quinoline derivative under palladium catalysis.
Amidation Reaction: The resulting product is then subjected to an amidation reaction with 3,4-dimethoxybenzylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYBENZYL)-2-(3-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(3,4-DIMETHOXYBENZYL)-2-(3-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-2-(3-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation pathways, contributing to its anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxybenzyl)-2-phenylquinolinecarboxamide
- N-(3,4-Dimethoxybenzyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
Uniqueness
N-(3,4-DIMETHOXYBENZYL)-2-(3-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to the presence of both 3,4-dimethoxybenzyl and 3-methoxyphenyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C26H24N2O4 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H24N2O4/c1-30-19-8-6-7-18(14-19)23-15-21(20-9-4-5-10-22(20)28-23)26(29)27-16-17-11-12-24(31-2)25(13-17)32-3/h4-15H,16H2,1-3H3,(H,27,29) |
InChI Key |
GSYVSMONDUTJOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
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